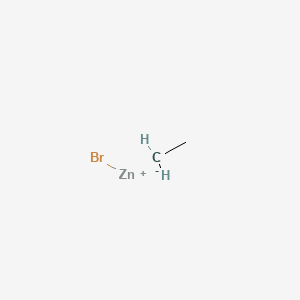

Ethyl zinc bromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

bromozinc(1+);ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.BrH.Zn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTKGHMBIYUSHN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development of Organozinc Chemistry and Ethyl Zinc Bromide

Inception of Organometallic Chemistry with Zinc Alkyls

The field of organometallic chemistry, which studies compounds containing metal-carbon bonds, traces its origins to the mid-19th century with the work of English chemist Sir Edward Frankland. wikipedia.org In 1848, while attempting to isolate the ethyl radical, Frankland heated ethyl iodide with metallic zinc in a sealed tube. acs.orgreagent.co.uk This experiment did not yield the free radical he sought but instead produced the first organozinc compound, diethylzinc (B1219324) (Et₂Zn). wikipedia.orgdigitellinc.com This discovery marked a pivotal moment, as diethylzinc was the first compound isolated containing a metal-to-carbon sigma bond. chemeurope.comresearchgate.net

Frankland's initial synthesis was later improved by using diethyl mercury as a starting material. wikipedia.org His work not only introduced a new class of chemical compounds but also laid the foundational concepts of valency, or the combining power of elements, a cornerstone of modern chemistry. wikipedia.orgreagent.co.ukdigitellinc.com These early organozinc compounds, like diethylzinc, were noted for being volatile, colorless liquids that were highly pyrophoric, spontaneously combusting upon contact with air, which necessitated handling them with air-free techniques. wikipedia.org

The initial reaction carried out by Frankland is summarized below:

Reaction: Zinc + Ethyl Iodide → Ethylzinc (B8376479) Iodide + Diethylzinc acs.org

This early work established zinc's ability to form stable bonds with alkyl groups, opening a new frontier in chemical synthesis.

Evolution of Organozinc Reagents in Synthetic Chemistry

Following Frankland's discovery, the synthetic utility of organozinc reagents began to be explored. While less reactive than the subsequently discovered Grignard and organolithium reagents, this moderate reactivity proved to be an advantage, allowing for greater selectivity and functional group tolerance. wikipedia.orgsigmaaldrich.com The evolution of their use can be traced through several key named reactions that became staples in organic synthesis.

Frankland-Duppa Reaction (1863): Frankland and his student, B.F. Duppa, reported that dialkylzinc reagents could react with oxalate (B1200264) esters to produce α,α-dialkyl-α-hydroxycarboxylate esters. digitellinc.comchemeurope.com

Reformatsky Reaction (1887): Discovered by Russian chemist Sergei Reformatsky, this reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. thermofisher.compsiberg.com The key intermediate is an organozinc reagent known as a Reformatsky enolate, formed by the insertion of zinc into the carbon-halogen bond of the ester. byjus.comwikipedia.org This reaction was significant as it did not require the pre-formation and isolation of the organozinc compound. byjus.com

Simmons-Smith Reaction (1958): Developed by Howard Simmons and Ronald Smith, this reaction provides a powerful method for converting alkenes into cyclopropanes. wikipedia.orgorganicreactions.org It utilizes an organozinc carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI), which is typically generated in situ from diiodomethane (B129776) and a zinc-copper couple. organicreactions.orgyoutube.com A common and effective modification, known as the Furukawa modification, employs diethylzinc in place of the zinc-copper couple to improve yields. wikipedia.orgthermofisher.com

Negishi Coupling (1977): Ei-ichi Negishi developed a palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate. wikipedia.orgchemistnotes.com This reaction is exceptionally versatile, capable of forming carbon-carbon bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgchemistnotes.com The use of organozinc halides, such as ethyl zinc bromide (EtZnBr), is central to this methodology, highlighting the maturation of these reagents into precise tools for constructing complex molecular architectures. rsc.orgresearchgate.net

Table 1: Key Historical Reactions in Organozinc Chemistry

| Reaction Name | Year Discovered | Key Reagents | Product Type |

|---|---|---|---|

| Frankland-Duppa Reaction | 1863 | Dialkylzinc, Oxalate ester | α-hydroxycarboxylate ester |

| Reformatsky Reaction | 1887 | α-halo ester, Carbonyl, Zinc | β-hydroxy ester |

| Simmons-Smith Reaction | 1958 | Alkene, Diiodomethane, Zn-Cu couple | Cyclopropane (B1198618) |

| Negishi Coupling | 1977 | Organozinc halide, Organic halide, Pd/Ni catalyst | Cross-coupled product |

Contemporary Significance of Organozinc Halides in Chemical Research

Organozinc halides, including this compound, are indispensable reagents in modern chemical research, valued for their unique balance of reactivity and stability. Their primary advantage over more reactive organometallic counterparts, like organolithium and Grignard reagents, is their superior tolerance for a wide array of sensitive functional groups, such as esters, nitriles, and amides. sigmaaldrich.comorganicreactions.orgorganic-chemistry.org This chemoselectivity allows for the construction of complex, polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.org

The generation of organozinc halides has been significantly advanced through new protocols. The use of activated zinc, such as Rieke® Zinc or zinc powder activated by agents like 1,2-dibromoethane (B42909) or lithium chloride (LiCl), facilitates the direct insertion of zinc into organic bromides and even less reactive chlorides. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This has made a broad range of functionalized organozinc reagents readily accessible. organic-chemistry.org

The contemporary applications of these reagents are extensive:

Cross-Coupling Reactions: Organozinc halides are premier coupling partners in the Negishi coupling. rsc.org This reaction is a cornerstone of modern synthetic chemistry, with widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers. chemistnotes.com For instance, benzylzinc bromide is used in palladium-catalyzed Negishi reactions to couple with various functionalized organic halides, achieving high yields in short reaction times. acs.org

Asymmetric Synthesis: Chiral ligands can be used in conjunction with organozinc additions to create stereochemically defined products, which is of paramount importance in the synthesis of active pharmaceutical ingredients.

Flow Chemistry: The on-demand synthesis of organozinc halides using continuous flow technology has been developed to overcome challenges related to their instability and exothermic preparation. researchgate.net This allows for safer, more scalable production and immediate use in subsequent reactions, such as Negishi couplings or carboxylations. researchgate.net

The ability to prepare and use organozinc halides like this compound under mild conditions, their compatibility with numerous functional groups, and their effectiveness in powerful bond-forming reactions ensure their continued and expanding role in cutting-edge chemical synthesis. organicreactions.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (iodomethyl)zinc iodide |

| 1,2-dibromoethane |

| α-halo ester |

| β-hydroxy ester |

| Benzylzinc bromide |

| Diethyl mercury |

| Diethylzinc |

| Diiodomethane |

| Ethyl iodide |

| This compound |

| Lithium chloride |

| Nickel |

| Organolithium reagents |

| Oxalate esters |

| Palladium |

| Zinc |

Reactivity and Reaction Mechanisms of Ethyl Zinc Bromide and Organozinc Halides

Mechanisms of Oxidative Addition to Zinc

The formation of organozinc halides, including ethyl zinc bromide (EtZnBr), from the direct reaction of an alkyl halide with metallic zinc is a process known as oxidative addition. This reaction is fundamental to the synthesis of these valuable reagents and proceeds through a complex, multi-step mechanism that is heavily influenced by the reaction conditions.

Electron Transfer (ET) Processes and Rate-Determining Steps

Surface Oxidative Addition: An electron is transferred from the zinc metal to the ethyl bromide molecule, leading to the formation of an ethyl radical and a bromide anion in close proximity to the zinc surface. This is followed by the formation of a surface-bound organozinc intermediate. wikipedia.org

Solubilization: The organozinc species formed on the surface is then solubilized into the solvent, a step that can be significantly accelerated by certain additives. wikipedia.org

The use of highly reactive "Rieke zinc," prepared by the reduction of zinc salts, demonstrates a pronounced structure-reactivity dependence, further supporting the ET mechanism as the critical step. libretexts.org

Intermediacy of Radical Species in Organozinc Formation

The electron transfer mechanism inherently implies the formation of radical intermediates. Experiments utilizing radical clocks—molecules that undergo predictable rearrangements when a radical is formed—have provided compelling evidence for the presence of alkyl radicals during the formation of organozinc reagents. libretexts.org For example, the formation of cyclized products from a starting alkyl halide designed as a radical clock confirms that a free radical intermediate had the opportunity to rearrange before being captured at the zinc surface.

Furthermore, the stereochemical outcome of reactions involving chiral alkyl halides can also point to the intermediacy of radicals. If the reaction proceeds through a free radical, racemization at the carbon center is often observed. The detection of radical species is a key mechanistic feature that distinguishes the formation of organozinc reagents from some other organometallic syntheses. libretexts.orgnih.gov The general scheme for the radical-mediated formation can be depicted as:

R-X + Zn → [R-X]•⁻ Zn•⁺ → R• + X⁻ + Zn•⁺ → R-Zn-X

This understanding of radical intermediacy is crucial for predicting and controlling the outcomes of organozinc reagent preparations. libretexts.orgnih.gov

Nucleophilic Character and Comparative Reactivity

This compound and other organozinc halides are valued for their moderate nucleophilicity, which allows for a high degree of functional group tolerance in their reactions.

Distinction from Grignard and Organolithium Reagents

Organozinc reagents like this compound are generally less reactive and less nucleophilic than their Grignard (RMgX) and organolithium (RLi) counterparts. wikipedia.orguwimona.edu.jm This reduced reactivity is a direct consequence of the greater covalent character of the carbon-zinc bond compared to the more ionic carbon-magnesium and carbon-lithium bonds.

This moderation in reactivity offers a significant synthetic advantage: organozinc reagents are compatible with a wide array of functional groups, such as esters, ketones, and nitriles, that would be readily attacked by the more reactive Grignard and organolithium reagents. sigmaaldrich.com This chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups. taylorandfrancis.com

Another key distinction is their tolerance to water and protic solvents. While Grignard and organolithium reagents are highly sensitive to moisture, organozinc reactions can sometimes be performed in aqueous media, as seen in the Barbier reaction. wikipedia.orgsciencemadness.org

| Reagent Type | General Formula | C-Metal Bond Character | Relative Nucleophilicity | Functional Group Tolerance |

| Organolithium | R-Li | Highly Ionic | Very High | Low |

| Grignard | R-MgX | Ionic | High | Moderate |

| Organozinc | R-ZnX | Covalent | Moderate | High |

Stereochemical Outcomes in Nucleophilic Additions

The addition of this compound to carbonyl compounds, such as aldehydes and ketones, is a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome of these additions is influenced by several factors, including the substrate's structure and the presence of chiral catalysts.

In the absence of a catalyst, the addition of an organozinc reagent to a prochiral carbonyl can lead to a mixture of stereoisomers. libretexts.orglibretexts.org The nucleophile can attack from either the Re or Si face of the trigonal planar carbonyl group. libretexts.orglibretexts.org However, unlike the often highly stereoselective additions seen with more sterically demanding or chelation-controlled reagents, the outcomes with simple organozinc halides can be less predictable and may result in racemic or near-racemic mixtures. libretexts.org

The development of catalytic enantioselective additions of organozinc reagents has been a major area of research. By employing chiral ligands, it is possible to control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in high excess. ncl.res.in Diorganozinc reagents (R₂Zn), which are often in equilibrium with organozinc halides, have been particularly successful in this context due to their lower intrinsic reactivity, which allows the catalyzed pathway to dominate. libretexts.org

Schlenk Equilibrium in Organozinc Halide Systems

Solutions of organozinc halides like this compound are not composed of a single, static species. Instead, they exist as a dynamic mixture of compounds governed by the Schlenk equilibrium. This equilibrium is analogous to that observed for Grignard reagents. wikipedia.orgwikipedia.org

The equilibrium involves the disproportionation of the organozinc halide (EtZnBr) into the corresponding diorganozinc species (diethylzinc, Et₂Zn) and the inorganic zinc halide (zinc bromide, ZnBr₂):

2 EtZnBr ⇌ Et₂Zn + ZnBr₂

The position of this equilibrium is influenced by several factors:

Solvent: The nature of the solvent can significantly affect the equilibrium. In monoethers like tetrahydrofuran (B95107) (THF), the equilibrium generally favors the organozinc halide. wikipedia.org

Additives: Certain additives can shift the equilibrium. For example, the addition of dioxane can precipitate the magnesium halide in Grignard systems, driving the equilibrium to the right; similar principles can apply to organozinc systems. wikipedia.org The addition of methylaluminoxane (B55162) (MAO) to solutions of EtZnCl has been shown to promote the formation of Et₂Zn by sequestering the zinc halide. nih.govmaynoothuniversity.ie

Concentration and Temperature: As with any chemical equilibrium, the position of the Schlenk equilibrium is also dependent on the concentration of the species in solution and the temperature. wikipedia.org

Zinc as a Reducing Agent in Organic Transformations

Zinc metal (Zn) is a versatile and widely utilized reducing agent in organic synthesis. researchgate.netcommonorganicchemistry.com Its utility stems from its ability to donate two electrons, acting as a reductant in a multitude of chemical transformations. youtube.com This property is harnessed to achieve the reduction of various functional groups, the cleavage of specific bonds, and the formation of new carbon-carbon bonds through reductive coupling reactions. researchgate.netorganic-chemistry.org The reactivity of zinc can be modulated by its physical form (e.g., dust, filings) and by activation methods, such as the use of zinc-copper couple or the in-situ generation of highly reactive Rieke zinc. wikipedia.orgsigmaaldrich.com

The fundamental mechanism underlying zinc's reducing power involves the transfer of electrons from the metal surface to an organic substrate. This process is often a single-electron transfer (SET), which generates radical intermediates. researchgate.net For instance, in the reduction of a carbonyl compound, the initial SET from zinc can form a radical anion, which may then undergo further reaction pathways, including dimerization or further reduction and protonation to yield an alcohol. researchgate.netwikipedia.org

A prominent application of zinc as a reductant is in the cleavage of carbon-halogen bonds. Alkyl and aryl halides can be reduced by zinc, often in the presence of a proton source like acetic acid or hydrochloric acid. doubtnut.combohrium.com For example, ethyl bromide can be reduced to ethane (B1197151) using zinc and HCl. doubtnut.combrainly.in This type of reaction is foundational in organic chemistry for the dehalogenation of organic molecules. youtube.com

Zinc is also extensively used in the reduction of various functional groups. The Clemmensen reduction, for instance, uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones to their corresponding alkanes. wikipedia.org This method is particularly effective for aryl-alkyl ketones. wikipedia.org Furthermore, zinc dust in combination with other reagents can selectively reduce functional groups. For example, nitro groups can be reduced to amines, and α,β-unsaturated ketones can be reduced at the carbon-carbon double bond. commonorganicchemistry.comnih.gov

Reductive coupling reactions represent another significant class of transformations mediated by zinc. In the presence of zinc, various aromatic halides can undergo homocoupling to form biaryl compounds. researchgate.net Zinc also facilitates reductive coupling of carbonyl compounds to form 1,2-diols. researchgate.net

The following table summarizes several key reductive transformations facilitated by zinc, highlighting the substrate, reagent system, and the resulting product.

Interactive Data Table: Zinc-Mediated Reductive Transformations

| Substrate Type | Reagent System | Product Type | Typical Reaction |

| Alkyl Halide | Zn, HCl | Alkane | C₂H₅Br → C₂H₆ |

| Aldehyde/Ketone | Zn(Hg), HCl | Alkane | R-CO-R' → R-CH₂-R' |

| Arylcarbonyl | Zn dust, Acetic Acid | Alcohol or Acetate (B1210297) | Ar-CO-R → Ar-CH(OH)-R |

| Nitro Compound | Zn dust, NH₄Cl | Amine | R-NO₂ → R-NH₂ |

| α,β-Unsaturated Carbonyl | Zn dust, NH₄Cl | Saturated Carbonyl | R-CH=CH-CO-R' → R-CH₂-CH₂-CO-R' |

| Vicinal Dihalide | Zn dust | Alkene | R-CH(Br)-CH(Br)-R' → R-CH=CH-R' |

Applications of Ethyl Zinc Bromide in Advanced Organic Synthesis Methodologies

Carbon-Carbon Bond Formation Reactions

The enantioselective addition of organozinc reagents to carbonyl compounds represents a powerful method for synthesizing chiral alcohols, which are vital building blocks for pharmaceuticals and natural products. wikipedia.orgresearchgate.net While dialkylzinc compounds like diethylzinc (B1219324) are frequently employed, organozinc halides such as ethyl zinc bromide also participate in these transformations, often generated in situ or used directly. rsc.orgpitt.edu The low intrinsic nucleophilicity of these reagents compared to organolithium or Grignard counterparts minimizes side reactions and allows for catalysis by chiral ligands. uctm.edu

The core principle involves the coordination of a chiral ligand, typically an amino alcohol, diol, or amino thiol, to the zinc atom. This coordination creates a chiral environment around the metal center, which then directs the transfer of the ethyl group to one face of the prochiral carbonyl compound, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. wikipedia.org

A significant breakthrough in this area was the discovery that even a small amount of a chiral catalyst can induce high enantioselectivity. uctm.edu Ligands such as (-)-3-exo-dimethylaminoisobornenol ((-)-DAIB) and tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) have proven highly effective, achieving excellent enantiomeric excesses (ee) in the addition of alkyl groups to a wide range of aromatic and aliphatic aldehydes. wikipedia.org Research has shown that the enantioselectivity of these reactions does not always correlate linearly with the enantiomeric purity of the catalyst, a phenomenon attributed to the formation of highly active heterodimeric catalytic complexes. wikipedia.org

Table 1: Examples of Asymmetric Addition of Ethylzinc (B8376479) Reagents to Aldehydes This table is illustrative and compiles representative data from studies on asymmetric ethylation reactions, which may involve diethylzinc or in situ prepared ethylzinc species.

The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters by reacting an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. iitk.ac.inbyjus.compsiberg.com Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the formation of an organozinc intermediate known as a Reformatsky enolate. byjus.compsiberg.comthermofisher.com This intermediate is structurally an organozinc bromide, analogous to this compound. wikipedia.org

The reaction mechanism commences with the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester. byjus.comwikipedia.org This step generates the key organozinc reagent, which is a zinc enolate. iitk.ac.in Unlike more reactive organolithium or Grignard reagents, the Reformatsky enolate is sufficiently mild that it does not react with the ester functionality of another α-haloester molecule. wikipedia.org The generated zinc enolate exists as a dimer in the solid state. wikipedia.org

In the subsequent step, the carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. wikipedia.org This is followed by a nucleophilic attack of the enolate's α-carbon onto the carbonyl carbon, forming a new carbon-carbon bond. byjus.com This process typically proceeds through a six-membered chair-like transition state. wikipedia.org An acidic workup then protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and removes the zinc salts. byjus.comwikipedia.org A key advantage of this reaction is that the organozinc reagent is generated and used in situ, avoiding the need for its isolation. byjus.compsiberg.com

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving the reaction of an alkene with an organozinc carbenoid to stereospecifically form a cyclopropane ring. nih.govwikipedia.org The classic Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI), is typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org A significant variation, known as the Furukawa modification, utilizes diethylzinc in place of the zinc-copper couple, which can increase the reactivity of the system. wikipedia.org

While this compound itself is not the direct precursor for the methylene (B1212753) group, the principles of this reaction are deeply rooted in organozinc chemistry. The active species is a zinc carbenoid, which delivers the methylene group to the alkene in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org The reaction mechanism is believed to involve a "butterfly" transition state, where the zinc atom coordinates to the double bond, facilitating the transfer of the CH₂ group. nih.gov

The reaction is sensitive to steric effects and is often directed by Lewis basic functional groups, such as hydroxyl groups in allylic alcohols, which coordinate to the zinc reagent and direct the cyclopropanation to the same face of the molecule. organic-chemistry.org While the traditional reagent is effective for electron-rich alkenes, modifications have been developed, such as using acidic additives like trifluoroacetic acid with diethylzinc and diiodomethane, to create more nucleophilic zinc carbenoids capable of reacting with electron-deficient alkenes. wikipedia.orgorganic-chemistry.org

The Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful and versatile transition metal-catalyzed cross-coupling reaction. wikipedia.org It facilitates the formation of carbon-carbon bonds by reacting an organozinc compound, such as this compound, with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgrsc.org This reaction is exceptionally broad in scope, enabling the coupling of sp³-, sp²-, and sp-hybridized carbon centers. wikipedia.org Organozinc reagents are valued for their high reactivity, which often leads to faster reaction times compared to organoboranes or organostannanes, though they require anhydrous conditions due to their moisture sensitivity. wikipedia.org

The generally accepted catalytic cycle for palladium-catalyzed variants involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate, R¹-Pd(II)-X. rsc.orgnobelprize.org

Transmetalation : The organozinc reagent (R²-ZnX') exchanges its organic group with the halide on the palladium complex. This step forms a new diorganopalladium(II) intermediate, R¹-Pd(II)-R², and a zinc halide salt. This is often the rate-limiting step of the cycle. wikipedia.orgrsc.orgnobelprize.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.orgnobelprize.org

Nickel complexes are effective catalysts for Negishi couplings and have become particularly important for the formation of alkyl-alkyl (sp³-sp³) bonds. capes.gov.brrsc.orgresearchgate.net The mechanisms involved in nickel-catalyzed reactions can be more varied and complex than those with palladium. capes.gov.brrsc.org While a cycle involving oxidative addition, transmetalation, and reductive elimination is possible, pathways involving single-electron transfer (SET) and radical intermediates are also proposed, especially for coupling alkyl halides. orgsyn.orgyoutube.com

Nickel catalysts, such as Ni(PPh₃)₄ or those generated in situ from Ni(acac)₂ and a reducing agent, can effectively couple organozinc reagents like this compound with aryl, vinyl, and alkyl halides. wikipedia.orgresearchgate.net These reactions are crucial for synthesizing complex molecules and have been applied to the coupling of two different C(sp³) centers. semanticscholar.org The choice of ligand is critical for success, influencing the efficiency and selectivity of the coupling. For instance, in cross-electrophile couplings, where two different halides are coupled in the presence of a reductant like zinc powder, nickel catalysts are essential, and the reaction is believed to proceed through radical intermediates rather than a traditional organozinc reagent. orgsyn.org

Table 2: Selected Nickel-Catalyzed Negishi Coupling Reactions This table presents representative examples of Ni-catalyzed couplings involving organozinc reagents.

Palladium catalysts are the most commonly used for Negishi couplings, generally offering higher yields and greater tolerance for a wide variety of functional groups compared to nickel. wikipedia.org The reaction is a reliable method for forming C(sp³)-C(sp²) bonds, such as coupling this compound with aryl or vinyl halides. researchgate.net

The efficiency of palladium-catalyzed Negishi couplings has been dramatically improved by the development of advanced phosphine (B1218219) ligands. Ligands like Buchwald's biaryldialkylphosphines (e.g., CPhos) can effectively promote the reductive elimination step, minimizing side reactions like β-hydride elimination, which is a common issue when using secondary alkylzinc reagents. researchgate.netnih.gov Similarly, N-heterocyclic carbene (NHC) ligands have been shown to form highly active and stable palladium catalysts capable of coupling unactivated alkyl bromides with alkylzinc halides at room temperature. acs.org

The reaction conditions can be tuned for a broad range of substrates. For example, the coupling of secondary alkylzinc halides with various aryl bromides and even activated aryl chlorides proceeds efficiently with the right palladium-ligand combination. researchgate.netnih.gov The reaction is compatible with numerous functional groups, including esters, nitriles, and amides, making it an invaluable tool in the synthesis of complex pharmaceutical intermediates and natural products. acs.org

Table 3: Selected Palladium-Catalyzed Negishi Coupling Reactions This table presents representative examples of Pd-catalyzed couplings involving organozinc reagents.

Negishi Coupling and Its Variants

Functional Group Compatibility in Negishi Reactions

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of carbon-carbon bond formation. wikipedia.org A significant advantage of using organozinc reagents like this compound is their high functional group tolerance compared to more reactive organometallic counterparts such as Grignard or organolithium reagents. chem-station.comuwindsor.ca This tolerance allows for the coupling of complex molecules without the need for extensive protecting group strategies.

Research has demonstrated that Negishi reactions employing organozinc reagents are compatible with a wide array of sensitive functional groups. These include esters, nitriles, ketones, amides, and even aldehydes. wikipedia.orgnih.govthieme-connect.com The chemoselectivity is attributed to the relatively low reactivity of the organozinc species, which minimizes side reactions. organic-chemistry.org For instance, the coupling can proceed without attacking an ester or ketone present in the substrate. nih.gov This broad compatibility makes this compound a highly valuable tool in the total synthesis of complex natural products and pharmaceuticals. wikipedia.org

The choice of catalyst and ligands can further enhance the functional group tolerance and efficiency of the reaction. Palladium catalysts are generally noted for conferring higher functional group tolerance and yielding better chemical outcomes. wikipedia.org The reaction is also known to be effective for coupling various carbon hybridizations (sp³, sp², sp), a feature not common to all palladium-catalyzed couplings. wikipedia.org

Table 1: Functional Group Compatibility in Negishi Couplings with Organozinc Reagents

| Functional Group | Compatibility | Reference |

|---|---|---|

| Esters | High | nih.gov |

| Nitriles | High | nih.govthieme-connect.com |

| Ketones | High | wikipedia.orgnih.gov |

| Aldehydes | Tolerated | wikipedia.org |

| Amides | High | thieme-connect.com |

| Aryl Halides (Cl, Br) | Tolerated | wikipedia.org |

Fukuyama Coupling Reactions

The Fukuyama coupling is a palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc halide. wikipedia.orgwikiwand.com Discovered by Tohru Fukuyama and his colleagues in 1998, this reaction is prized for its high chemoselectivity and mild reaction conditions. wikipedia.orgwikiwand.com this compound can serve as the organozinc component in this transformation, providing the ethyl group for the resulting ketone.

A key feature of the Fukuyama coupling is its exceptional functional group tolerance. The reaction is compatible with ketones, acetates, sulfides, aryl bromides, chlorides, and aldehydes. wikipedia.orgwikiwand.com This high degree of selectivity is due to the rapid formation of the ketone product, which outpaces competing reactions like the oxidative addition of palladium to an aryl bromide or the nucleophilic addition of the zinc reagent to an aldehyde. wikipedia.orgwikiwand.com

The mechanism, while not fully elucidated, is thought to involve the oxidative addition of the thioester to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone. wikipedia.orgorganic-chemistry.org Various palladium sources, including Pd/C and Pd(OAc)₂, can be used as catalysts. researchgate.net The addition of zinc bromide has been shown to be beneficial, potentially by shifting the Schlenk equilibrium towards the more reactive organozinc halide species. wikipedia.orgresearchgate.net

Table 2: Catalysts and Conditions for Fukuyama Coupling

| Catalyst | Additive | Key Feature | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | - | Good to excellent yields for α-amino ketones without racemization. | wikipedia.orgwikiwand.com |

| Ni(acac)₂ | - | Nickel-catalyzed alternative to palladium. | wikipedia.org |

| Pd/C | Zinc Bromide | Utilizes dialkylzinc reagents, with zinc bromide shifting equilibrium. | wikipedia.orgresearchgate.net |

| Pd(OAc)₂ | Zinc Bromide | Allows for reduced amounts of zinc reagent and catalyst. | researchgate.net |

Barbier Reaction and Its One-Pot Advantages

The Barbier reaction is an organometallic reaction that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, such as magnesium, aluminum, or zinc. uwimona.edu.jmwikipedia.org When zinc is used, an organozinc halide like this compound is formed in situ and immediately reacts with the carbonyl substrate. A primary, secondary, or tertiary alcohol is the resulting product. uwimona.edu.jm

The most significant advantage of the Barbier reaction is its one-pot nature. uwimona.edu.jmresearchtrends.net Unlike the Grignard reaction, where the organometallic reagent is prepared separately before the addition of the carbonyl compound, the Barbier reaction combines all reactants in a single step. uwimona.edu.jmwikipedia.org This operational simplicity is a major benefit.

Furthermore, organozinc reagents are less sensitive to water than their Grignard counterparts, allowing the Barbier reaction to be conducted in aqueous media, which aligns with the principles of green chemistry. uwimona.edu.jmwikipedia.org While organozincs are less nucleophilic than Grignard reagents, they still offer effective means for nucleophilic additions. uwimona.edu.jm The reaction typically proceeds via a nucleophilic addition mechanism to the carbonyl group. uwimona.edu.jm

Table 3: Comparison of Barbier and Grignard Reactions

| Feature | Barbier Reaction | Grignard Reaction | Reference |

|---|---|---|---|

| Procedure | One-pot synthesis | Two-step procedure | uwimona.edu.jmresearchtrends.net |

| Reagent Generation | In situ | Prepared separately | uwimona.edu.jmwikipedia.org |

| Water Sensitivity | Less sensitive, can be run in water | Highly moisture-sensitive | uwimona.edu.jmwikipedia.org |

| Nucleophilicity | Less nucleophilic | More nucleophilic | uwimona.edu.jm |

Titanium-Zinc Methylidenation

Titanium-zinc methylidenation, often referred to as the Lombardo reaction, is a method for the methylenation of carbonyl compounds, particularly ketones and aldehydes. capes.gov.br This reaction utilizes a reagent prepared from zinc, a dihalomethane (like dibromomethane), and titanium tetrachloride. rsc.orgorganicreactions.org While not directly involving pre-formed this compound, the underlying chemistry involves organozinc species in conjunction with titanium. The reagent is highly effective for converting a carbonyl group into a methylene group (C=O to C=CH₂). capes.gov.br

A key advantage of this titanium-zinc reagent is its high selectivity. It can efficiently methylenate ketones and aldehydes with exceptional selectivity. capes.gov.br The reagent is considered a more effective alternative to the Wittig reaction in some cases, especially for sterically hindered ketones. organicreactions.org The active species is believed to be a titanium methylene complex, which is generated through a transmetalation event between a zinc methylene species and a reduced titanium chloride species. rsc.org

The scope of this methylenation extends beyond simple aldehydes and ketones to include more complex substrates like gibberellins. capes.gov.brscilit.com The reaction is instantaneous and produces the methylenated products in high yields. capes.gov.br

Reductive Coupling and Alkylation Processes

In the context of Negishi-type couplings, which can be considered a form of reductive alkylation, this compound can be used to introduce an ethyl group. For example, the coupling of an aryl bromide with diethylzinc in the presence of a palladium catalyst results in an ethylated aromatic compound. researchgate.net These reactions can be highly selective, and the choice of ligand is crucial for achieving high yields and selectivities. researchgate.net

Furthermore, nickel-catalyzed cross-coupling reactions can also utilize diethylzinc for the introduction of ethyl groups. nih.gov These reactions can be more complex due to potential side reactions like β-hydride elimination. nih.gov However, with the appropriate catalyst system, high stereospecificity can be achieved. nih.gov

Intramolecular Cyclization Reactions

Organozinc reagents, including those derived from ethyl bromide and zinc, can participate in intramolecular cyclization reactions. These reactions are powerful tools for the construction of cyclic compounds, which are prevalent in natural products and pharmaceuticals. The ability of organozinc reagents to tolerate various functional groups makes them well-suited for complex intramolecular transformations. acs.org

Intramolecular conjugate additions mediated by organozinc compounds are a notable example. acs.org In these reactions, an organozinc moiety within a molecule can add to an α,β-unsaturated carbonyl system in the same molecule, leading to the formation of a new ring. These reactions can be catalyzed by transition metals like palladium, and the use of chiral ligands can induce enantioselectivity. acs.org

The formation of the organozinc species can be achieved through various methods, including the direct insertion of zinc into an alkyl halide or by transmetalation from an organolithium or Grignard reagent. acs.org The subsequent intramolecular reaction then proceeds to form the cyclic product.

Formation of Tertiary Alcohols

This compound is a valuable reagent for the synthesis of tertiary alcohols. This is typically achieved through the addition of the ethyl group from the organozinc compound to a ketone. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis.

The Barbier reaction, as previously discussed, is a common method for this transformation. uwimona.edu.jmresearchtrends.net By reacting a ketone with ethyl bromide and zinc in a one-pot procedure, the corresponding tertiary alcohol can be obtained. uwimona.edu.jmresearchtrends.net This method is often preferred due to its operational simplicity and the ability to use less stringent anhydrous conditions compared to Grignard reactions. uwimona.edu.jm

The addition of organozinc reagents to carbonyl compounds is a well-established method for alcohol synthesis. uwimona.edu.jm The moderate reactivity of organozinc reagents helps to avoid side reactions that can occur with more reactive organometallics, such as enolization of the ketone or reduction of the carbonyl group. niscpr.res.in

Table 4: Methods for Tertiary Alcohol Synthesis using this compound

| Reaction | Key Features | Reference |

|---|---|---|

| Barbier Reaction | One-pot synthesis, in situ reagent formation, tolerant of some water. | uwimona.edu.jmresearchtrends.net |

| Addition to Ketones | Generally good yields, fewer side reactions compared to Grignard reagents. | niscpr.res.in |

Stereoselective and Enantioselective Transformations

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern synthesis, particularly in the fields of pharmaceuticals and materials. Organozinc reagents, including this compound, are instrumental in achieving high levels of stereocontrol.

A significant challenge in organic synthesis is the enantioselective addition of organometallic reagents to carbonyl compounds. While reagents like organolithiums and Grignards are highly reactive, their utility in catalytic asymmetric reactions is often hampered by rapid, uncatalyzed background reactions that lead to racemic (non-chiral) products. Mixed organozinc reagents, such as ethyl(heteroaryl)zinc (EtZn(ArHetero)), provide a solution to this problem.

These intermediates can be generated in situ through the transmetalation of a heteroaryl lithium compound with ethyl zinc chloride (EtZnCl). This approach is particularly effective for heteroaryl bromides, where direct formation of other organometallic species might lead to decomposition. Once formed, the EtZn(ArHetero) intermediate can participate in highly enantioselective additions to aldehydes in the presence of a chiral catalyst, such as an amino alcohol. This method has been successfully applied to the synthesis of a variety of chiral diheteroarylmethanols with excellent enantioselectivities, typically ranging from 81% to 99% enantiomeric excess (ee).

The process allows for the creation of valuable, optically active building blocks for medicinal chemistry and materials science from readily available starting materials.

Interactive Data Table: Enantioselective Addition of Heteroaryl Groups to Aldehydes via EtZn(ArHetero) Intermediates

| Heteroaryl Bromide | Aldehyde | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-Bromothiophene | Benzaldehyde | (-)-MIB | 1-(Thiophen-3-yl)phenylmethanol | 68 | 90 |

| 2-Bromothiophene | Benzaldehyde | (-)-MIB | 1-(Thiophen-2-yl)phenylmethanol | 81 | 92 |

| 3-Bromofuran | Benzaldehyde | (-)-MIB | 1-(Furan-3-yl)phenylmethanol | 75 | 81 |

| 2-Bromobenzothiophene | Benzaldehyde | (-)-MIB | 1-(Benzothiophen-2-yl)phenylmethanol | 85 | 99 |

| 5-Bromoindole (N-protected) | 2-Naphthaldehyde | (-)-MIB | 1-(Indol-5-yl)-1-(naphthalen-2-yl)methanol | 72 | 96 |

Data sourced from studies on catalytic asymmetric synthesis.

In addition to creating enantiomers, organozinc reagents are pivotal in diastereoselective reactions, where one of multiple possible diastereomers is formed preferentially. The Barbier reaction, a one-pot process where an organozinc reagent is generated from an alkyl halide and zinc metal in the presence of a carbonyl substrate, exemplifies this application. wikipedia.orgnih.gov

When cyclic allylic bromides are used in the zinc-mediated aqueous Barbier reaction with aromatic aldehydes and ketones, the corresponding homoallylic alcohols are produced with good yields and, notably, high diastereoselectivity. nih.gov For instance, the reaction of 3-bromocyclohexene (B24779) with various substituted benzaldehydes consistently yields the erythro adduct as the major diastereomer. nih.gov This stereochemical outcome is determined during the C-C bond formation, where the geometry of the transition state favors one diastereomer over the other.

Similarly, organozinc species are used in the diastereoselective synthesis of complex structures like trans-1,2-disubstituted cyclopropanols from 1,3-diketones. google.com These reactions demonstrate that organozinc halides, formed in situ and analogous to this compound, offer significant control over the relative stereochemistry of the final products.

Interactive Data Table: Diastereoselectivity in the Zinc-Mediated Barbier Reaction of 3-Bromocyclohexene with Aromatic Aldehydes

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (erythro:threo) |

| Benzaldehyde | 1-Phenyl-2-(cyclohex-2-en-1-yl)ethanol | 87 | 88:12 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-(cyclohex-2-en-1-yl)ethanol | 90 | 90:10 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-(cyclohex-2-en-1-yl)ethanol | 85 | 89:11 |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2-(cyclohex-2-en-1-yl)ethanol | 82 | 91:9 |

Data reflects typical outcomes for aqueous Barbier-type reactions. nih.gov

Polymerization Reactions Mediated by Organozinc Species

Organozinc compounds, particularly dialkylzincs like diethylzinc, have been identified as effective initiators for radical polymerization. kochi-tech.ac.jp This application is analogous to the well-established use of organoboranes in radical chemistry. The initiation mechanism is believed to involve a redox reaction, where the organozinc compound reacts with an oxidant (often atmospheric oxygen) to generate radical species that trigger the polymerization of monomers like styrene (B11656) or acrylates. kochi-tech.ac.jpresearchgate.net

However, the high reactivity and pyrophoric nature of simple dialkylzincs can limit their practical application. kochi-tech.ac.jp To overcome this, more stable and manageable initiator systems have been developed. For example, diethylzinc can be stabilized by forming a complex with a chelating ligand such as 1,10-phenanthroline (B135089) (Phen), resulting in diethyl(1,10-phenanthroline)zinc (Phen-DEZ). This complex is more stable and can be used to initiate radical polymerization under controlled conditions, including in emulsion systems, which are widely used in industrial polymer production. kochi-tech.ac.jp Research in this area has focused on the kinetics of homopolymerization and the use of these initiators for graft polymerization to modify the surfaces of materials like polypropylene (B1209903) and polyethylene. kochi-tech.ac.jp

Applications in Materials Science Chemistry, e.g., Nanoparticle Synthesis

The utility of zinc-based compounds extends into materials science, where they serve as precursors and mediators for creating advanced materials.

Zinc bromide (ZnBr₂), a related compound, acts as an excellent Lewis acid mediator and reaction medium for the ionothermal synthesis of conjugated microporous polymers (CMPs). rsc.orgresearchgate.net In this process, monomeric building blocks undergo cyclotrimerization reactions in molten ZnBr₂ to form highly cross-linked, porous networks with significant thermal stability and surface area. rsc.org

In the realm of nanomaterials, organozinc compounds are valuable precursors for the synthesis of crystalline zinc oxide (ZnO) nanoparticles. nih.govmdpi.com While common precursors are often simple salts like zinc acetate (B1210297) or zinc nitrate, organometallic precursors like this compound offer an alternative route. nih.govfrontiersin.org The thermal decomposition of organozinc complexes can yield ZnO nanoparticles with controlled size and morphology. For instance, zinc alkoxides, which can be derived from organozinc precursors, decompose to form ZnO nanoparticles with varying shapes, from spheres to plate-like aggregates, depending on the reaction conditions. nih.govmdpi.com The use of an organometallic precursor like this compound could provide a pathway to low-temperature synthesis and potentially phase-pure nanomaterials due to the clean decomposition of the organic ligands.

Spectroscopic and Structural Characterization Research of Organozinc Bromides

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful tool for investigating the composition of ethyl zinc bromide solutions and analyzing the bonding within the molecule and its complexes.

Raman Spectroscopy for Solution-Phase Speciation

Raman spectroscopy is instrumental in studying the species present in solutions of this compound. Research on equimolar mixtures of diethylzinc (B1219324) (Et₂Zn) and zinc bromide (ZnBr₂) in tetrahydrofuran (B95107) (THF) provides significant insight into the speciation. rsc.orgrsc.org In such solutions, the Schlenk equilibrium is found to lie heavily in favor of the this compound (EtZnBr) species. rsc.orgrsc.org

Spectroscopic evidence indicates that the characteristic vibrational modes of diethylzinc are absent in these solutions, replaced by new bands attributable to EtZnBr. rsc.org This confirms that the predominant species in coordinating ethereal solvents is the monomeric, solvent-coordinated this compound. rsc.org While detailed Raman studies on aqueous zinc bromide solutions have identified various bromozinc complexes like [ZnBr₄]²⁻ and [ZnBr₃]⁻, these are characteristic of the inorganic salt and are distinct from the organometallic species. usgs.gov

Infrared (IR) Spectroscopy for Ligand Analysis

Infrared (IR) spectroscopy complements Raman studies by providing information on the vibrational modes of the ethyl group and, crucially, the zinc-carbon (Zn-C) bond. For solutions of this compound prepared by mixing diethylzinc and zinc bromide in THF, the IR spectrum is dominated by absorptions corresponding to the EtZnBr moiety. rsc.org

A key diagnostic feature in the IR spectra of these systems is the Zn-C stretching frequency, ν(Zn-C). The disappearance of the asymmetric Zn-C stretch of diethylzinc and the appearance of a new, strong band is indicative of the formation of EtZnBr. rsc.org This band's position offers insight into the electronic environment of the Zn-C bond. Studies have reported the infrared spectra for these mixtures, allowing for the assignment of the primary Zn-C stretching frequency for this compound in solution. rsc.orgrsc.org

| Species | Solvent | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|---|

| EtZnBr (from Et₂Zn + ZnBr₂) | Tetrahydrofuran (THF) | ν(Zn-C) | ca. 500-510 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the structure of organometallic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of the ethyl group's electronic environment and connectivity to the zinc atom.

Proton (¹H) NMR Studies

While specific, detailed ¹H NMR spectra for this compound are not widely reported in publicly available literature, the expected spectrum can be predicted based on fundamental principles and data from related compounds. The ethyl group attached to the zinc atom would exhibit two distinct signals.

The methylene (B1212753) protons (-CH₂-) adjacent to the electropositive zinc atom would appear as a quartet, due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) would appear as a triplet, resulting from coupling to the two methylene protons. Due to the influence of the zinc atom, these signals are expected to be shifted upfield relative to those in ethyl bromide. For comparison, the ethyl groups in some diethylzinc complexes show a quartet around 0.32 ppm and a triplet near 1.54 ppm.

Carbon (¹³C) NMR Studies

Similarly, dedicated ¹³C NMR studies for this compound are not broadly available. The spectrum is expected to show two signals corresponding to the two carbon atoms of the ethyl group. The methylene carbon (-CH₂-), being directly bonded to zinc, would be significantly affected and its chemical shift would be a key identifier. The terminal methyl carbon (-CH₃) would appear at a different chemical shift. In related diethylzinc complexes, ¹³C signals for the ethyl group attached to zinc have been observed at approximately 5.5 ppm and 14.6 ppm.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. bu.eduspringernature.com However, simple organozinc halides like this compound are often difficult to crystallize as stable, monomeric solids and may exist as polymers or amorphous materials. Consequently, a single-crystal X-ray structure of pure, unsolvated this compound is not found in the surveyed literature.

Structural analysis has been successfully performed on more complex molecules and adducts that contain the ethylzinc (B8376479) moiety. An example is the X-ray crystal structure determination of the ethylzinc enolate of 1-(2,4-cyclopentadienyl)-2-(diethylamino)-1-ethanone, which is a product derived from an ethylzinc-containing precursor. researchgate.net The crystallographic data for this complex provides precise bond lengths and angles for the atoms within that specific molecular structure, though it does not represent the structure of simple EtZnBr. researchgate.net

| Parameter | Value |

|---|---|

| Compound | C₂₆H₄₂N₂O₂Zn₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.972(1) |

| b (Å) | 15.741(2) |

| c (Å) | 11.062(2) |

| β (°) | 91.85(2) |

Advanced Analytical Techniques for Zinc Species in Complexes

The characterization of organozinc bromides, such as this compound, in solution and the solid state is crucial for understanding their reactivity and reaction mechanisms. Due to their inherent reactivity and the dynamic nature of their structures in solution, a suite of advanced analytical techniques is often employed to gain a comprehensive understanding of these complexes. These methods provide insights into the molecular connectivity, geometry, and the various species present in equilibrium.

The analysis of organozinc halides is complicated by the Schlenk equilibrium, where a redistribution of ligands around the zinc center occurs. wikipedia.org This equilibrium involves the organozinc halide (RZnX), the diorganozinc species (R₂Zn), and zinc dihalide (ZnX₂). The position of this equilibrium is highly dependent on the solvent, temperature, and the presence of any coordinating additives. nih.gov Consequently, a solution of what is nominally this compound may contain multiple zinc species, making detailed structural elucidation challenging.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the structure and dynamics of organozinc complexes in solution. Both ¹H and ¹³C NMR provide information about the organic framework of the molecule. However, the interpretation of NMR spectra for organozinc bromides can be complex due to the rapid exchange of species in solution as dictated by the Schlenk equilibrium. Often, the observed chemical shifts are a weighted average of the different zinc species present. nih.gov For instance, a solution of this compound in a coordinating solvent like tetrahydrofuran (THF) will show signals for the ethyl group, but these signals represent an average of the ethyl group in the ethylzinc bromide-THF adduct, diethylzinc, and any other complexes present.

Obtaining spectra in deuterated solvents such as THF-d₈ is standard practice. While specific, isolated NMR data for pure this compound is not commonly reported due to its complex solution behavior, the principles of NMR analysis are fundamental to its study. The chemical shifts of the methylene (CH₂) and methyl (CH₃) protons of the ethyl group are sensitive to the coordination environment of the zinc atom.

Mass Spectrometry (MS) offers a means to identify the mass-to-charge ratio of the various zinc-containing species in a sample. Techniques such as electrospray ionization (ESI-MS) can be used to analyze solutions of organozinc reagents. However, the results can sometimes be misleading, as species that are minor in solution can be preferentially ionized and detected. nih.gov For example, high-resolution mass spectrometry might detect anionic complexes like [RZnICl]⁻ and [RZnI₂]⁻, even when the neutral diorganozinc (R₂Zn) is the predominant species in solution according to NMR spectroscopy. nih.gov This highlights the importance of using multiple analytical techniques for a complete picture.

Structural Characterization

When crystals are obtained, they are often adducts with solvent molecules or other ligands. For example, an X-ray crystal structure of an ethylzinc enolate, a derivative of ethylzinc, has been reported, revealing a dimeric structure. While not this compound itself, this demonstrates the tendency of organozinc compounds to form complex structures. The study of zinc bromide etherates has also shown the formation of specific solvates, such as the dietherate and monoetherate of zinc bromide, which have been characterized by their physical properties.

The structural data obtained from X-ray crystallography for related organozinc complexes provide valuable benchmarks for understanding the bonding and geometry in these systems.

Interactive Data Table: Illustrative Spectroscopic and Structural Parameters for Organozinc Compounds

| Compound/Solvent | Technique | Parameter | Value | Reference |

| Tetrahydrofuran-d₈ | ¹H NMR | Chemical Shift (δ) | 3.58 ppm, 1.73 ppm | |

| Diethylzinc | Bonding | Geometry | Linear | wikipedia.org |

| Ethylzinc enolate dimer | X-ray Crystallography | Zn-O bond length | ~2.0 Å | |

| Zinc Bromide Dietherate | Physicochemical | Solid Phase | Stable at 0°C | |

| Phenylzinc reagents | X-ray Absorption Spectroscopy | Zn-C bond distance | Varies with halide | rsc.org |

Theoretical and Computational Chemistry Studies of Ethyl Zinc Bromide

Quantum Chemical Modeling of Electronic Structure

Theoretical studies on related organobromine compounds have utilized quantum chemical calculations to analyze their electronically excited states. For instance, detailed spectral analysis of ethyl bromide, supported by quantum chemical calculations, has revealed complex Rydberg series structures and has provided insights into the nature of its excited states through potential energy curves. rsc.org While not directly focused on ethyl zinc bromide, these studies highlight the power of quantum chemistry to unravel the electronic intricacies of similar molecules. rsc.org

The electronic structure of zinc-containing complexes has also been extensively studied. For example, in various zinc complexes, the nature of the zinc-ligand bonds has been described as having significant ionic character, with the metal-nitrogen bonds in some porphyrin complexes being a case in point. mdpi.com Such insights are crucial for predicting the behavior of this compound in chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that offers a favorable balance between accuracy and computational cost. nrel.gov DFT is particularly well-suited for studying organometallic compounds like this compound. It is employed to predict a variety of properties, including optimized geometries, electronic structures, and spectroscopic features. nih.govuwa.edu.au

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's three-dimensional shape and for subsequent calculations of other properties. researchgate.net

Conformer analysis, a related process, investigates the different spatial arrangements of a molecule (conformers) that can exist due to rotation around single bonds. For the ethyl group in this compound, different staggered and eclipsed conformations could be analyzed. DFT calculations can determine the relative energies of these conformers, identifying the most stable one and the energy barriers between them. Studies on similar molecules, such as zinc(II) etioporphyrin-II which contains ethyl groups, have shown that DFT can predict multiple conformers with very small energy differences. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and based on typical values for organozinc compounds, as specific literature data for this compound is not available.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C | 1.54 Å |

| C-Zn | 1.95 Å | |

| Zn-Br | 2.35 Å | |

| Bond Angle | C-C-Zn | 115° |

| C-Zn-Br | 178° | |

| Dihedral Angle | H-C-C-Zn | 180° (staggered) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the C-Zn bond and the bromine atom. The LUMO would be associated with the regions most susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. In related zinc complexes, DFT calculations have shown that the HOMO and LUMO can be localized on different parts of the molecule, and their energies are influenced by the ligands attached to the zinc atom. uwa.edu.au

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative. The values are representative for similar organometallic compounds.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system.

Chemical Hardness (η) : Represents the resistance to change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated from the energies of the HOMO and LUMO. For this compound, these parameters would provide a quantitative measure of its reactivity, helping to predict its behavior in various chemical reactions.

Table 3: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative and provides representative values.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with different colors indicating different electrostatic potential values. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show a negative potential around the bromine atom due to its high electronegativity and lone pairs. The region around the ethyl group's hydrogen atoms would likely exhibit a positive potential. The zinc atom, being electropositive relative to bromine and the carbanionic ethyl group, would also influence the potential map significantly. Such maps are invaluable for predicting intermolecular interactions and reactive sites. buxdu.uz

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding within a molecule in terms of localized bonds, lone pairs, and delocalization effects. It transforms the complex molecular orbitals into a more intuitive, Lewis-like structure. nih.gov

In this compound, NBO analysis would quantify the nature of the C-Zn and Zn-Br bonds, determining their covalent and ionic character. It would also reveal hyperconjugative interactions, such as delocalization of electron density from bonding orbitals to antibonding orbitals, which contribute to the molecule's stability. For instance, in polynuclear zinc complexes, NBO analysis has been used to determine the contribution of s and p orbitals to the zinc-zinc bonds and to calculate Wiberg bond indices, which indicate bond strength. nih.govresearchgate.net

Table 4: Hypothetical NBO Analysis Data for Key Bonds in this compound This table is for illustrative purposes.

| Bond | NBO Type | Polarization (% Atom 1) | Wiberg Bond Index |

| C-Zn | σ | 65% (C) | 0.85 |

| Zn-Br | σ | 30% (Zn) | 0.70 |

Mulliken Atomic Charge Calculations

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. wikipedia.org This approach partitions the total electron population among the constituent atoms, providing insights into the electronic distribution and the nature of chemical bonds. libretexts.orgiupac.org The calculation is based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. wikipedia.org

The analysis involves distributing the electrons of a molecule into net populations in the atomic orbitals and overlap populations for pairs of atomic orbitals. tau.ac.il The sum of these populations for a given atom gives the gross atom population, and by subtracting this from the nuclear charge, the net atomic charge is determined. uni-muenchen.de These calculated charges are valuable for understanding intramolecular interactions, chemical reactivity, and structural properties. iupac.org For instance, atoms with a more negative charge are typically sites for electrophilic attack, while those with a more positive charge are prone to nucleophilic attack.

It is important to note that Mulliken charges are known to be highly sensitive to the choice of the basis set used in the calculation, which can sometimes lead to unphysical results or an overestimation of the covalent character of bonds. wikipedia.orguni-muenchen.de Despite this limitation, comparing Mulliken charges across a series of related molecules can provide useful qualitative trends.

Illustrative Mulliken Atomic Charges for this compound Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not derived from a specific published computational study on this compound.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Zn (Zinc) | +0.85 |

| Br (Bromine) | -0.75 |

| C1 (α-carbon) | -0.45 |

| C2 (β-carbon) | -0.20 |

| H (attached to C1, avg.) | +0.10 |

| H (attached to C2, avg.) | +0.05 |

Ab-Initio Molecular Dynamics Simulations of Organozinc Reactions

Ab-initio molecular dynamics (AIMD) is a powerful computational technique that models the dynamic behavior of atoms and molecules over time. rub.de Unlike classical molecular dynamics, which relies on predefined empirical force fields, AIMD calculates the forces acting on the nuclei at each step of the simulation directly from electronic structure theory, typically Density Functional Theory (DFT). acs.org This "on-the-fly" calculation of interatomic forces allows for the simulation of chemical reactions, including bond formation and breaking, and provides a more accurate description of systems where electronic polarization and charge transfer are significant. rub.deacs.org

For organozinc reagents like this compound, AIMD simulations are particularly valuable for understanding their structure and reactivity in solution. chemrxiv.orgnih.gov These simulations explicitly include solvent molecules, which is crucial as the solvent environment profoundly influences the behavior of organometallic species. acs.orgchemrxiv.org Studies on similar compounds, such as methylzinc chloride (ZnMeCl) and dimethylzinc (B1204448) (ZnMe2) in tetrahydrofuran (B95107) (THF), have used AIMD to explore the distribution of different solvated states, the dynamics of solvent exchange, and the free energy landscapes of ligand coordination. chemrxiv.orgnih.govchemrxiv.org Such simulations can reveal, for example, the most stable coordination numbers of the zinc center and the energy barriers associated with the association or dissociation of solvent molecules. chemrxiv.orgchemrxiv.org

An AIMD simulation of this compound in a solvent such as THF would provide detailed molecular-level insights into its solution-phase behavior, which governs its reactivity in synthetic applications.

Illustrative Parameters for a Hypothetical AIMD Simulation of this compound Disclaimer: The following table presents a hypothetical set of parameters for an AIMD simulation, based on typical values found in the literature for similar organozinc systems. chemrxiv.orgchemrxiv.org It is for illustrative purposes only.

| Parameter | Hypothetical Value/Setting |

|---|---|

| System Composition | 1 this compound molecule, ~64 THF molecules |

| Simulation Box | 15 Å x 15 Å x 15 Å with periodic boundary conditions |

| Electronic Structure Method | Density Functional Theory (DFT) with a PBE functional |

| Basis Set | Plane-wave basis set with a kinetic energy cutoff of 40 Ry |

| Thermostat | Nosé-Hoover thermostat |

| Temperature | 300 K |

| Simulation Time | 50-100 ps |

| Time Step | 0.5 fs |

Computational Insights into Reaction Pathways and Catalytic Cycles

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions involving organozinc reagents. purdue.eduresearchgate.net By using methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. coe.edu This information allows for the construction of reaction coordinate diagrams, which detail the energetic landscape of a proposed mechanistic pathway. coe.edu

For reactions involving this compound, computational studies can clarify its role in various transformations, such as Negishi cross-coupling or Barbier-type additions. wikipedia.org A typical computational investigation of a catalytic cycle would involve the following steps:

Reactant and Catalyst Characterization: Optimizing the geometries of the reactants (e.g., this compound, an organic halide) and the active catalyst (e.g., a palladium complex).

Mapping Key Steps: Computationally modeling the elementary steps of the proposed catalytic cycle. In a Negishi coupling, this would include:

Oxidative Addition: The organic halide adds to the low-valent metal catalyst (e.g., Pd(0)).

Transmetalation: The ethyl group is transferred from the zinc atom to the palladium center, forming a diorganopalladium(II) intermediate. Computational studies can help determine the feasibility of this step and the influence of additives like lithium salts. researchgate.netnih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst.

Solvent Effects: Incorporating the effects of the solvent, either implicitly with continuum models or explicitly, which is crucial for obtaining accurate energy profiles. researchgate.net

Through such computational analyses, a detailed, molecular-level understanding of the reaction mechanism can be achieved, guiding the development of more efficient and selective catalytic systems. purdue.edu

Industrial and Scalable Synthetic Processes Involving Ethyl Zinc Bromide

Optimization of Reaction Conditions for Large-Scale Production

The transition from traditional batch processing to continuous flow chemistry represents a major leap in the large-scale production of organozinc halides like ethyl zinc bromide. kilolabs.comlabmanager.com This shift addresses many of the challenges associated with batch synthesis, such as exothermic reactions, handling of sensitive reagents, and batch-to-batch variability. researchgate.netacs.org

Continuous Flow Synthesis: In a typical continuous flow setup, a solution of ethyl bromide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), is passed through a packed-bed reactor containing activated zinc metal. researchgate.netresearchgate.net This method allows for superior control over reaction parameters. Key optimized conditions in such systems include:

Temperature Control: Continuous flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, enabling highly efficient heat exchange. kilolabs.com This is crucial for managing the exothermic nature of the this compound formation, preventing runaway reactions and the formation of byproducts. acs.org

Residence Time: Precise control over the time the reactant stream spends in the zinc-packed column ensures high conversion rates. For various organozinc halides, residence times as short as 2.0 minutes have been shown to be sufficient for complete conversion of the starting halide. acs.org

Zinc Activation: The reactivity of the zinc metal is paramount. Industrial processes utilize various activation methods. Chemical activation can be achieved by treating the zinc with agents like 1,2-dibromoethane (B42909) or iodine to remove the passivating oxide layer. nih.govnih.gov In continuous flow systems, a large molar excess of zinc turnings can be activated mechanically or chemically, ensuring consistent reactivity. acs.org

Concentration and Throughput: Continuous processes have been optimized to produce highly concentrated organozinc solutions (e.g., up to 2.0 M), which is advantageous for subsequent reaction steps. acs.org Pilot-scale setups have demonstrated the ability to achieve significant liquid throughputs, with some systems reaching up to 18 L/h, showcasing the industrial scalability of this technology. acs.org

The tables below summarize the advantages of continuous flow over batch processing and highlight key optimized parameters for organozinc synthesis.

Development of Cost-Effective and Sustainable Synthetic Routes

The pursuit of cost-effective and sustainable methods for producing this compound is a key focus of industrial process development. This involves optimizing raw material usage, minimizing waste, and improving energy efficiency.

Direct Synthesis from Zinc Metal: The most direct and atom-economical route to this compound is the oxidative addition of metallic zinc to ethyl bromide. wikipedia.org This method is inherently more cost-effective than routes involving transmetallation from organolithium or Grignard reagents, as it avoids the use of these more expensive and highly reactive precursors. orgsyn.org Zinc is an abundant and relatively inexpensive metal, which further enhances the economic viability of this process. researchgate.net

Sustainable Chemistry Principles:

Atom Economy: Direct synthesis has a high atom economy, as all atoms of the reactants are incorporated into the desired product or a simple salt. chemistryjournals.net

Waste Reduction: Continuous flow processes significantly reduce waste compared to batch methods by minimizing solvent use for purification and eliminating the need for intermediate isolation. acs.orgrsc.org The ability to telescope reactions—where the output from one reactor is fed directly into the next—further contributes to a greener process. researchgate.netacs.org

Energy Efficiency: The excellent heat transfer in flow reactors reduces the energy required for heating and cooling. kilolabs.com Furthermore, some modern methods, such as mechanochemical activation of zinc via ball milling, can generate organozinc species without the need for bulk solvents or external heating, representing a highly sustainable approach. nih.gov

Safer Solvents: While THF is common, research into greener solvent systems is ongoing. The use of recoverable reaction media, such as acetonitrile-water azeotropes in related electrochemical processes, points towards future possibilities for organozinc synthesis. rsc.org

Technological Advancements in Organozinc Production and Handling

Technological innovation has been central to unlocking the full industrial potential of this compound, focusing on enhancing reactivity, improving process technology, and ensuring safe handling.